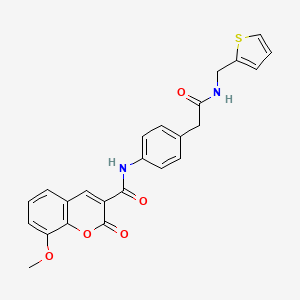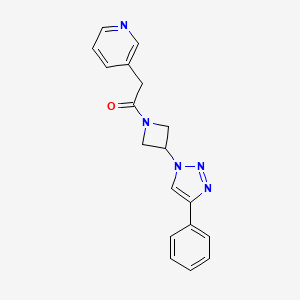
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is a member of the azetidine family of compounds and has been the subject of numerous studies due to its unique structure and potential biological activity.
作用机制
The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects
Studies have suggested that this compound may have several biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
实验室实验的优点和局限性
The advantages of using 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone in lab experiments include its unique structure and potential biological activity. This compound has been shown to inhibit the activity of certain enzymes and induce apoptosis in cancer cells, making it a potentially valuable tool in the study of these processes.
However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action. Additionally, the synthesis of this compound may be difficult and require specialized equipment and expertise.
未来方向
There are several potential future directions for the study of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone. These include:
1. Further studies to fully understand the mechanism of action of this compound, including its potential targets and downstream effects.
2. Studies to optimize the synthesis of this compound and develop more efficient methods for its production.
3. Studies to evaluate the potential toxicity of this compound and determine safe dosages for use in scientific research.
4. Studies to evaluate the potential applications of this compound in the treatment of diseases such as cancer and Alzheimer's disease.
5. Studies to evaluate the potential applications of this compound as a tool for studying the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
合成方法
The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone involves the reaction of 1-(3-azetidinyl)-2-(pyridin-3-yl)ethanone with phenyl azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring and the incorporation of the phenyl group into the final product.
科学研究应用
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone has potential applications in scientific research due to its unique structure and potential biological activity. This compound has been studied as a potential inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(9-14-5-4-8-19-10-14)22-11-16(12-22)23-13-17(20-21-23)15-6-2-1-3-7-15/h1-8,10,13,16H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLWZVWEIALKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)
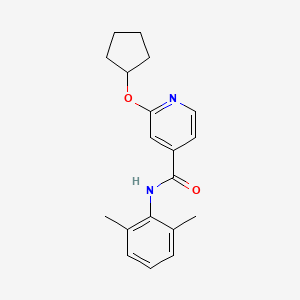
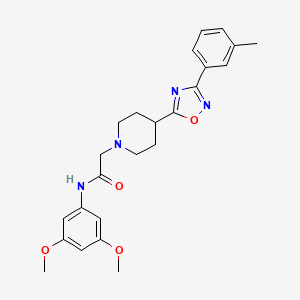
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
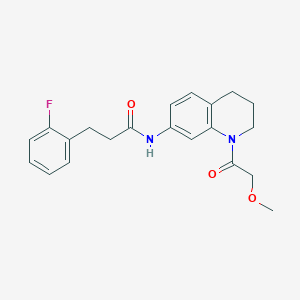
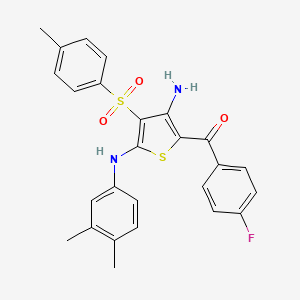
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2914706.png)
![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)
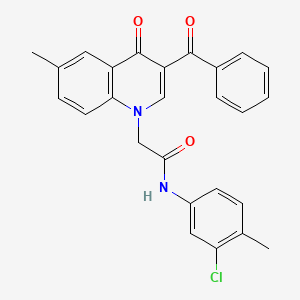
![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2914714.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914715.png)
